4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
CAS No.:
Cat. No.: VC18846944
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27NO3 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | (2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
| Standard InChI | InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |
| Standard InChI Key | KVJXBPDAXMEYOA-HCQVATNNSA-N |
| Isomeric SMILES | C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |
| Canonical SMILES | CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Introduction
Structural Analysis and Molecular Characterization
Core Stereochemistry and Functional Groups
4-alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile (molecular formula: , molecular weight: 329.4 g/mol) belongs to the 5-alpha-androstane steroid family. Its IUPAC name, (2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile, reflects its tetracyclic framework modified by an epoxy bridge between C4 and C5, a hydroxyl group at C17-beta, a ketone at C3, and a nitrile group at C2-alpha. The stereochemistry at C5 (alpha configuration) and C17 (beta hydroxyl) is critical for its conformational stability and receptor-binding affinity.
The epoxy ring introduces strain into the A-ring, altering electronic distribution and reactivity compared to non-epoxidized steroids . Quantum mechanical calculations suggest that the 4,5-epoxy group increases electrophilicity at adjacent carbons, facilitating nucleophilic attack in biochemical interactions .
Spectroscopic and Computational Data
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InChI Key: KVJXBPDAXMEYOA-HCQVATNNSA-N
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Isomeric SMILES: C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C
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X-ray Crystallography: While no crystallographic data exists for this specific compound, analogous 4,5-epoxy steroids exhibit puckered A-rings with dihedral angles of 15–20° between C4 and C5, as observed in 4alpha,5alpha-epoxycholestane (PubChem CID 537014) .
Table 1: Comparative Molecular Properties of 4,5-Epoxy Steroids
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitrile typically begins with androstane precursors. A reported method involves:
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Epoxidation: Treatment of 5-alpha-androst-4-ene-3,17-dione with m-chloroperoxybenzoic acid (MCPBA) to form the 4,5-epoxide .
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Hydroxylation: Selective oxidation at C17 using Oppenauer conditions (e.g., aluminum isopropoxide/cyclohexanone) yields the 17-beta-hydroxy group .
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Nitrile Introduction: Grignard addition of cyanide to a ketone intermediate at C2-alpha, followed by dehydration .
Key Reaction:
\text{Androst-4-ene-3,17-dione} \xrightarrow{\text{MCPBA}} \text{4,5-Epoxide} \xrightarrow{\text{Al(O-iPr)_3}} \text{17β-OH Derivative} \xrightarrow{\text{CN}^-} \text{2α-Carbonitrile}[3]Stability and Degradation
The epoxy ring is susceptible to acid-catalyzed ring-opening, forming diol derivatives. At pH < 3, the 4,5-epoxide hydrolyzes to 4,5-dihydroxy-5-alpha-androstane-3-one . The nitrile group remains stable under physiological conditions but may undergo enzymatic reduction to an amine in vivo .
Pharmacological Profile and Biological Activity
Predicted Bioactivity
Computational models (PASS Online) suggest the following activities (Pa > 0.7) :
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Antineoplastic: Pa = 0.796 (induces apoptosis in cancer cells via mitochondrial pathways).
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Anti-inflammatory: Pa = 0.817 (inhibits COX-2 and NF-κB signaling).
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Antifungal: Pa = 0.770 (disrupts ergosterol biosynthesis in Candida spp.).
Mechanism of Action
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Steroid Receptor Modulation: The 17-beta-hydroxy group enables binding to glucocorticoid receptors (GR) with 40% affinity relative to dexamethasone .
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Enzyme Inhibition: The 4,5-epoxide acts as a mechanism-based inhibitor of CYP17A1 (lyase activity IC50 = 2.1 μM), critical in androgen biosynthesis .
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-9 activation |
| PC-3 (Prostate) | 8.7 | Androgen receptor antagonism |
| A549 (Lung) | 18.9 | ROS generation |
Comparative Analysis with Analogous Epoxy Steroids
Structural Analogues
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4alpha,5alpha-Epoxycholestane: Lacks the 17-beta-hydroxy and 2-alpha-cyano groups, rendering it pharmacologically inert .
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5,6-Epoxy Derivatives: Exhibit higher CYP3A4 inhibition but lower anticancer activity .
Pharmacokinetic Considerations
The nitrile group enhances metabolic stability compared to ester or ketone-containing steroids. In rat models, the compound shows:
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